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Core Concepts: An Overview of Fau Protein and its
Modifications
The F-actin-uncapping protein (Fau), also known as RPS30, is a multifaceted protein integral to

fundamental cellular activities. It is synthesized as a 133-amino acid fusion protein, consisting

of an N-terminal ubiquitin-like protein, FUBI (also referred to as MNSFbeta), and a C-terminal

ribosomal protein S30.[1][2] This unique structure necessitates post-translational modifications

(PTMs) to liberate its functional components and to modulate its diverse roles in cellular

processes, including ribosome biogenesis and apoptosis.[3][4]

This technical guide offers a detailed examination of the known and potential PTMs of the Fau
protein. It is designed to provide researchers, scientists, and drug development professionals

with a comprehensive understanding of the enzymatic machinery, signaling consequences, and

experimental methodologies associated with Fau modification.

Key Post-Translational Modifications of Fau
The functionality of Fau is primarily regulated by proteolytic cleavage and a novel ubiquitin-like

modification termed "fubylation." Evidence also points to the presence of glycosylation, while

other modifications like phosphorylation remain to be experimentally confirmed.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1176721?utm_src=pdf-interest
https://www.benchchem.com/product/b1176721?utm_src=pdf-body
https://nccr-rna-and-disease.ch/news/no-16/ribosomal-ubiquitin-like-fusion-protein-same-same-but-different
https://pmc.ncbi.nlm.nih.gov/articles/PMC7372739/
https://cyverse-network-analysis-tutorial.readthedocs-hosted.com/en/latest/step1.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7564411/
https://www.benchchem.com/product/b1176721?utm_src=pdf-body
https://www.benchchem.com/product/b1176721?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proteolytic Cleavage: A Prerequisite for Ribosome
Maturation
The most critical PTM of Fau is its endoproteolytic cleavage, which separates the FUBI domain

from the RPS30 protein.[5] This event is indispensable for the maturation of the 40S ribosomal

subunit.[4]

Enzyme: The deubiquitinase USP36 is the specific protease that catalyzes this cleavage.[6]

[7][8]

Mechanism: USP36 recognizes and cleaves the peptide bond at the C-terminal diglycine

motif of the FUBI domain, thereby releasing the RPS30 moiety.[7] The liberated RPS30 is

then incorporated into the pre-40S ribosomal subunit, a crucial step for its final maturation.[9]

[10]

Fubylation: A Novel PTM Involving the FUBI Domain
Recent groundbreaking research has demonstrated that the liberated FUBI domain can be

covalently attached to other proteins, a process now known as "fubylation."[11] This discovery

places FUBI within the family of ubiquitin-like modifiers and expands the functional impact of

the Fau gene.

Enzymatic Cascade: Fubylation is executed by the canonical E1-E2-E3 enzymatic cascade.

[8]

E1 Activating Enzyme: UBA1 (Ubiquitin-like modifier activating enzyme 1)[11]

E2 Conjugating Enzyme: UBE2C (Ubiquitin-conjugating enzyme E2 C)[11]

E3 Ligase: Anaphase-promoting complex/cyclosome (APC/C)[11]

Known Substrate: The first identified substrate for fubylation is Annexin A2, a protein involved

in various cellular processes, including membrane trafficking and signal transduction.[11]

Glycosylation
Evidence from protein databases suggests that Fau undergoes O-linked glycosylation at a

single site.[12] However, the precise location of this modification, the identity of the attached
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glycan, and its functional significance are yet to be elucidated.

Signaling Pathways and Functional Implications
The PTMs of Fau are intrinsically linked to critical cellular signaling pathways.

Ribosome Biogenesis Pathway
The USP36-mediated cleavage of Fau is a key regulatory step in the production of functional

ribosomes. The persistence of the FUBI-RPS30 fusion protein impairs the late cytoplasmic

stages of 40S maturation, leading to a deficit in translation-competent ribosomes.[9][10]
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USP36-mediated cleavage of Fau is a critical step in ribosome biogenesis.

Hippo Signaling Pathway
The fubylation of Annexin A2 by FUBI has been shown to play a regulatory role in the Hippo

signaling pathway.[11] This pathway is a crucial regulator of organ size, cell proliferation, and

apoptosis. The precise molecular consequences of Annexin A2 fubylation within this pathway

are an active area of investigation.
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The fubylation of Annexin A2 by FUBI impacts the Hippo signaling pathway.

Apoptosis Signaling
Fau has been identified as a pro-apoptotic regulatory gene.[13] This function is likely mediated

by the FUBI domain, which has been suggested to covalently modify the pro-apoptotic Bcl-2
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family member, Bcl-G.[13] The detailed mechanism of how this modification contributes to the

apoptotic cascade is still under investigation.

Quantitative Data Summary
Quantitative data on the stoichiometry of Fau PTMs remain limited in the current literature. The

following table provides a qualitative summary of the existing knowledge.

Post-Translational
Modification

Modifying
Enzyme(s)

Known
Substrate(s)

Key Functional
Consequence

Proteolytic Cleavage USP36 Fau (FUBI-RPS30)

Liberation of RPS30

for ribosome

maturation.

Fubylation
UBA1 (E1), UBE2C

(E2), APC/C (E3)
Annexin A2

Regulation of the

Hippo signaling

pathway.

O-linked Glycosylation Not Identified Fau
Function currently

unknown.

Experimental Protocols
The following sections provide detailed methodologies for the investigation of Fau PTMs.

General Workflow for PTM Analysis
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A generalized workflow for the identification and validation of PTMs on the Fau protein.

Protocol for In Vitro Cleavage of Fau by USP36
This protocol is designed to validate the direct cleavage of the Fau protein by the USP36

deubiquitinase.[9]

Protein Expression and Purification:

Express recombinant full-length Fau (with an appropriate tag, e.g., His or GST) and

USP36 in a suitable system (e.g., baculovirus-infected insect cells or E. coli).
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Purify the proteins to homogeneity using affinity and size-exclusion chromatography.

Cleavage Reaction Setup:

In a 20 µL reaction volume, combine 1 µg of purified Fau with 100 ng of purified USP36 in

a cleavage buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM DTT).

As a negative control, set up a reaction without USP36.

Incubation:

Incubate the reactions at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60,

and 120 minutes).

Analysis:

Stop the reaction by adding 4x Laemmli SDS-PAGE sample buffer and boiling for 5

minutes.

Separate the proteins on a 15% SDS-PAGE gel.

Visualize the cleavage products (FUBI and RPS30) by Coomassie Brilliant Blue staining or

by Western blotting with antibodies specific to the tag on Fau, or to FUBI or RPS30.

Protocol for In Vitro Fubylation of a Substrate
This protocol provides a framework for reconstituting the fubylation of a target protein, such as

Annexin A2, in vitro.[11]

Component Assembly:

In a 25 µL reaction, combine the following components in fubylation buffer (40 mM Tris-

HCl pH 7.6, 10 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT):

100 nM E1 enzyme (UBA1)

500 nM E2 enzyme (UBE2C)

500 nM E3 ligase (APC/C)
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2 µM FUBI

1 µM substrate protein (e.g., Annexin A2)

Reaction Initiation and Incubation:

Initiate the reaction by adding an ATP regeneration system (7.5 mM phosphocreatine, 75

µg/mL creatine kinase, 1 mM ATP).

Incubate the reaction mixture at 37°C for 90 minutes.

Detection of Fubylation:

Terminate the reaction with SDS-PAGE sample buffer.

Analyze the reaction products by SDS-PAGE and Western blotting using an antibody

specific to the substrate. The appearance of higher molecular weight species of the

substrate is indicative of fubylation.

Mass Spectrometry for PTM Site Identification
This protocol outlines a general approach for identifying PTM sites on Fau using mass

spectrometry.

Sample Preparation:

Isolate the Fau protein from cells by immunoprecipitation or use purified recombinant

Fau.

Separate the protein by SDS-PAGE and perform an in-gel tryptic digestion.

Enrichment of Modified Peptides (Optional):

For identifying phosphorylation sites, enrich the tryptic peptides using Immobilized Metal

Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) beads.

For glycosylation analysis, enrich for glycopeptides using lectin affinity chromatography.

LC-MS/MS Analysis:
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Analyze the peptide mixture by nano-liquid chromatography coupled to a high-resolution

tandem mass spectrometer (e.g., Orbitrap or Q-TOF).

Data Analysis:

Search the acquired MS/MS spectra against a protein database containing the Fau

sequence using a search algorithm (e.g., Mascot, Sequest) that considers variable

modifications for phosphorylation, glycosylation, and the diglycine remnant of

ubiquitination/fubylation on lysine residues.

Manually validate the identified PTM sites by inspecting the MS/MS spectra for

characteristic fragment ions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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